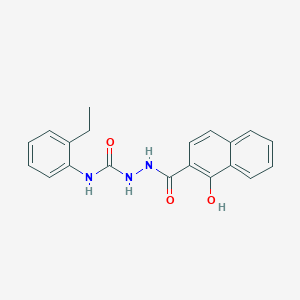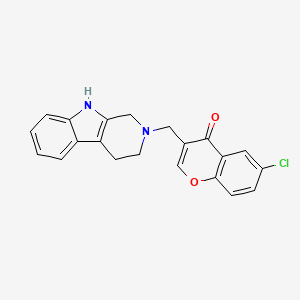
6-chloro-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Mécanisme D'action
The mechanism of action of 6-chloro-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one is not fully understood, but it is thought to involve multiple pathways. One proposed mechanism is that it inhibits the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. This leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which can have neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 6-chloro-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one has a range of biochemical and physiological effects. It has been shown to have antioxidant activity, which can protect against oxidative stress and damage to cells. It can also inhibit the production of inflammatory cytokines, which can contribute to the development of neurodegenerative diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-chloro-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one in lab experiments is its potential as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Its neuroprotective and anti-cancer effects make it a promising candidate for further research in these areas.
However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, more research is needed to determine its toxicity and potential side effects.
Orientations Futures
There are several future directions for research on 6-chloro-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one. One area of interest is further investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. This could involve studies to determine its efficacy in animal models and clinical trials to determine its safety and effectiveness in humans.
Another area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. This could lead to increased availability of the compound for research purposes.
Conclusion
6-chloro-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one is a chemical compound that has potential applications in scientific research as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Its mechanism of action is not fully understood, but it has been shown to have neuroprotective and anti-cancer effects. Further research is needed to determine its safety and effectiveness in humans and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 6-chloro-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one has been described in several research papers. One method involves the reaction of 6-chloro-4H-chromen-4-one with 1,3,4,9-tetrahydro-2H-beta-carboline-3-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The resulting product can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
6-chloro-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one has been investigated for its potential applications in a variety of scientific research fields. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound has neuroprotective effects and can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins associated with these diseases.
Another area of research is the potential use of this compound as an anti-cancer agent. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in certain types of cancer cells.
Propriétés
IUPAC Name |
6-chloro-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-14-5-6-20-17(9-14)21(25)13(12-26-20)10-24-8-7-16-15-3-1-2-4-18(15)23-19(16)11-24/h1-6,9,12,23H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWGKIOMBXQHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=COC5=C(C4=O)C=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227424.png)
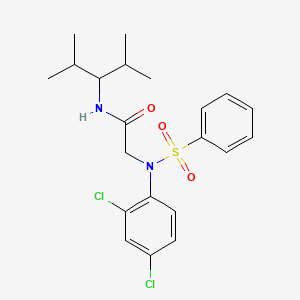
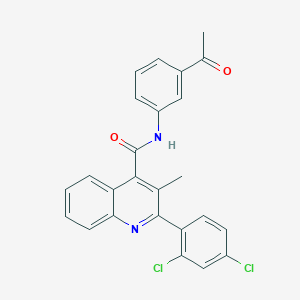
![cyclohexyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5227440.png)
![N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5227455.png)
![N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B5227462.png)
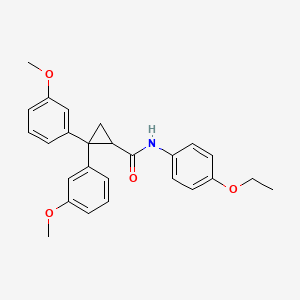
![butyl 2-chloro-5-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5227479.png)
![1-{2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5227483.png)

![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)
